(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid
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Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is often used to protect the amino group during peptide synthesis, and can be removed under mild basic conditions .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the appropriate alkyl group. This could be achieved using standard peptide coupling reagents such as carbodiimides or uronium salts .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in a variety of chemical reactions. The carboxylic acid group could react with bases, forming salts, or with alcohols, forming esters. The Fmoc group could be removed under mild basic conditions, revealing a free amino group .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The fluorenylmethoxycarbonyl (Fmoc) group will be used to protect the amine group, and the coupling reaction will be carried out using standard peptide coupling reagents.", "Starting Materials": [ "4,4-dimethylpentanoic acid", "9H-fluorene", "N,N-dimethylformamide (DMF)", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Fmoc-protected amino acid" ], "Reaction": [ "1. Synthesis of Fmoc-protected amine: Fmoc-protected amine will be synthesized by reacting the amine with Fmoc-OSu in DMF in the presence of DIPEA.", "2. Protection of amine: The amine group of the amino acid will be protected by reacting it with the Fmoc-protected amine in DMF in the presence of DIPEA.", "3. Coupling reaction: The protected amine will be coupled with the acid using EDC and NHS in DMF in the presence of DIPEA.", "4. Deprotection: The Fmoc group will be removed using piperidine in DMF.", "5. Purification: The product will be purified using standard chromatographic techniques." ] } | |
CAS No. |
2219353-83-8 |
Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 |
Purity |
95 |
Origin of Product |
United States |
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